molecular formula C17H17FN2O6 B2787207 N-[2-(4-fluorophenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide CAS No. 1105210-20-5

N-[2-(4-fluorophenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2787207
CAS No.: 1105210-20-5
M. Wt: 364.329
InChI Key: DXDUYTOKIICBNV-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 2-position of the benzene ring, methoxy groups at the 4- and 5-positions, and a 4-fluorophenoxyethyl side chain. Its synthesis likely involves multistep reactions, including nucleophilic substitutions and amide bond formations, analogous to methods described for structurally related compounds .

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O6/c1-24-15-9-13(14(20(22)23)10-16(15)25-2)17(21)19-7-8-26-12-5-3-11(18)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDUYTOKIICBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)F)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 2-(4-fluorophenoxy)ethylamine under appropriate conditions to form the desired benzamide. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

N-[2-(4-fluorophenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for developing novel therapeutics, including antibacterial, antifungal, antiviral, or anticancer agents.

    Materials Science: Its unique chemical properties may be explored for the development of advanced materials with specific functionalities.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving nitro and fluorophenoxy groups.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenoxy group may enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several agrochemicals and heterocyclic derivatives (Table 1). Key comparisons include:

Table 1: Structural Comparison with Analogous Compounds

Compound Name Substituents/Functional Groups Key Spectral Data (IR/NMR) Reference
N-[2-(4-Fluorophenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide 2-nitro, 4,5-dimethoxy, 4-fluorophenoxyethyl Not explicitly reported in evidence
Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide) 2,3-dichlorophenyl, ethoxymethoxy
Sulfentrazone (Triazole sulfonamide derivative) Difluoromethyl, triazole, sulfonamide νC=S: ~1250 cm⁻¹ (similar to )
5-(4-(4-X-Phenylsulfonyl)phenyl)-1,2,4-triazoles [7–9] Sulfonyl, triazole, difluorophenyl νC=S: 1247–1255 cm⁻¹; νNH: 3278–3414 cm⁻¹
Key Findings:

Electron-Withdrawing vs. Electron-Donating Groups: The 2-nitro group in the target compound enhances electrophilicity, similar to sulfentrazone’s sulfonamide group, which also modulates reactivity .

Spectral and Tautomeric Behavior: Triazole derivatives (e.g., compounds [7–9] in ) exhibit tautomerism between thione and thiol forms, confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at ~1250 cm⁻¹) .

Synthetic Pathways :

  • The target compound’s synthesis may parallel methods for 1,2,4-triazoles (e.g., cyclization in basic media), though direct evidence is absent .

Biological Activity

N-[2-(4-fluorophenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C15H16FNO4
  • Molecular Weight : 293.29 g/mol
  • CAS Number : 116271-29-5
  • Structure : The compound features a nitro group, which is critical for its biological activity.

The biological activity of nitro-containing compounds like this compound is largely attributed to the following mechanisms:

  • Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties, often acting through the generation of reactive intermediates that damage microbial DNA. This mechanism has been observed in other nitro derivatives, where the reduction of the nitro group leads to the formation of toxic species that bind covalently to DNA, resulting in cell death .
  • Anti-inflammatory Effects : Nitrobenzamide derivatives can exhibit anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways. Research indicates that compounds with nitro groups can modulate the activity of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as TNF-α and IL-1β .
  • Anticancer Potential : Some studies suggest that nitrobenzamide derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The presence of the nitro group enhances interactions with cellular targets, potentially leading to increased cytotoxicity against various cancer cell lines .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Mechanism Reference
AntimicrobialDNA damage via reactive intermediates
Anti-inflammatoryInhibition of iNOS, COX-2, TNF-α
AnticancerInduction of apoptosis in cancer cell lines

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that nitro derivatives showed significant activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial effects .
  • Inflammation Models : In vivo studies using animal models of inflammation have shown that nitrobenzamide derivatives significantly reduce markers of inflammation, suggesting their potential use in treating inflammatory diseases .
  • Cancer Cell Line Studies : Research involving various cancer cell lines has indicated that this compound induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

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